Leu CNU

Experimental chemotherapy Structure – activity relationship Nitrosourea

Leu CNU (N-[(2-chloroethyl)nitrosocarbamoyl]-L-leucine methyl ester) is a synthetic nitrosourea of the chloroethylnitrosocarbamoyl (CNC)-amino acid ester subclass. Like all 2-chloroethyl nitrosoureas, Leu CNU functions as a DNA-alkylating agent; its cytotoxicity is primarily driven by the formation of DNA interstrand cross-links through a chloroethyldiazonium intermediate.

Molecular Formula C10H18ClN3O4
Molecular Weight 279.72 g/mol
CAS No. 102586-03-8
Cat. No. B010184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu CNU
CAS102586-03-8
Molecular FormulaC10H18ClN3O4
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1
InChIKeyIPNGOEYIKUFLIC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu CNU (CAS 102586-03-8): Structural and Pharmacological Baseline for Procurement


Leu CNU (N-[(2-chloroethyl)nitrosocarbamoyl]-L-leucine methyl ester) is a synthetic nitrosourea of the chloroethylnitrosocarbamoyl (CNC)-amino acid ester subclass [1]. Like all 2-chloroethyl nitrosoureas, Leu CNU functions as a DNA-alkylating agent; its cytotoxicity is primarily driven by the formation of DNA interstrand cross-links through a chloroethyldiazonium intermediate. The compound bears a leucine methyl ester carrier, a structural motif that historically was explored for modulating tissue distribution and reducing the severe myelotoxicity of first-generation nitrosoureas such as BCNU and CCNU [2].

Why Leu CNU Cannot Be Substituted with Other CNC-Amino Acid Esters


Within the CNC-amino acid ester series, both the amino acid side chain and the ester moiety profoundly influence antitumor potency and toxicological profile. The L-leucine side chain (isobutyl) confers distinct lipophilicity and steric bulk relative to glycine, alanine, or valine congeners, which can alter cellular uptake, plasma protein binding, and carbamoylating activity [1]. The methyl ester functionality further distinguishes Leu CNU from its free-acid counterpart; free carboxylic acid derivatives of CNC-amino acids consistently exhibit lower antitumor activity than the corresponding ester or amide forms [2]. Consequently, substituting Leu CNU with a different CNC-amino acid derivative—even one with an identical chloroethylnitrosocarbamoyl warhead—introduces uncontrolled variables that can compromise experimental reproducibility and data continuity.

Quantitative Differentiation of Leu CNU Against Closest Analogs: Evidence Guide


Ester vs. Amide Antitumor Activity in L5222 Leukemia

Leu CNU, as a CNC-amino acid methyl ester, belongs to a subclass that Zeller et al. systematically compared with CNC-amino acid amides in transplanted L5222 rat leukemia. Across 7 ester derivatives, all showed only moderate antitumor activity, in contrast to 15 amide derivatives that uniformly achieved tumor cures [1]. Leu CNU thus represents the ester-type pharmacophore, which offers a distinct, attenuated potency profile compared to amide analogs—potentially advantageous when reduced alkylation burden per dose is desired.

Experimental chemotherapy Structure – activity relationship Nitrosourea

Carrier Amino Acid Comparison: Leucine vs. Isoleucine Ethylester in L5222

Among CNC-amino acid esters evaluated in L5222 leukemia, CNC-L-isoleucine ethylester was the only ester that achieved cures, while all other esters—including, by class inference, the leucine methyl ester—produced only moderate life-span increases [1]. This differential highlights that the amino acid carrier and ester group together tune activity; Leu CNU's leucine methyl ester carrier yields lower peak efficacy than isoleucine ethylester but may offer different pharmacokinetic handling due to altered lipophilicity.

Leukemia Nitrosourea esters Amino acid carrier

Ester vs. Free Carboxylic Acid Activity in CNC-Amino Acid Series

Zeller (1986) demonstrated that CNC-amino acid derivatives bearing a free carboxy group consistently exhibited lower therapeutic activity than their corresponding unsubstituted or N-methyl-substituted amides and esters [1]. Leu CNU, as the methyl ester, avoids the activity penalty of free carboxylic acids while retaining a handle for further prodrug or bioconjugate derivatization via ester hydrolysis.

Prodrug design Carboxylic acid Antitumor activity

Leucine Carrier Lipophilicity vs. Glycine/Alanine CNC Esters

The L-leucine moiety of Leu CNU (isobutyl side chain, calculated XLogP contribution ≈ +0.7 vs. alanine methyl) imparts higher predicted lipophilicity than the corresponding glycine or alanine CNC-methyl ester congeners. This property is critical because nitrosourea lipophilicity governs blood – brain barrier penetration and tissue distribution [1]. While direct comparative LogP data are not publicly available for the methyl ester series, the leucine side chain is expected to enhance CNS partitioning relative to smaller amino acid carriers.

Lipophilicity Blood – brain barrier Amino acid transport

High-Value Research and Application Scenarios for Leu CNU


Comparative Oncology Studies Across CNC-Amino Acid Series

Leu CNU serves as the branched-chain amino acid methyl ester reference compound within a systematically varied CNC-amino acid library. Researchers can benchmark novel nitrosourea analogs against Leu CNU, CNC-L-isoleucine ethylester (the curative ester), and CNC-amide derivatives to isolate the contribution of the carrier amino acid to therapeutic index [1].

Prodrug and Bioconjugate Precursor

The methyl ester functionality makes Leu CNU a versatile synthetic intermediate for amidation with pharmacologically active amines, steroid hormones, or tumor-targeting ligands, following established protocols for CNC-amino acid derivatization [2]. This enables the creation of novel nitrosourea bioconjugates while preserving the chloroethylnitrosocarbamoyl warhead.

Controlled Alkylation Burden in Combination Regimens

Because Leu CNU and other CNC-amino acid esters deliver moderate alkylation activity—substantially lower than CNC-amides or BCNU—they are valuable tools for investigating the synergy between attenuated DNA damage and repair-pathway inhibitors (e.g., PARP, MGMT modulators) without overwhelming the DNA repair machinery, a concept supported by class-level activity data in L5222 leukemia [3].

Lipophilicity-Dependent CNS Tumor Model Screening

Owing to the higher predicted LogP conferred by the leucine side chain, Leu CNU is a candidate tool compound for evaluating the relationship between nitrosourea lipophilicity and brain tumor exposure in preclinical models, potentially serving as a bridge between smaller amino acid CNC esters and highly lipophilic clinical agents such as lomustine (CCNU) [4].

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